1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two pyrazole rings, each substituted with a methyl group, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the carboxamide group. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by functional group transformations to introduce the carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes steps such as cyclization, methylation, and carboxamide formation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines.
Scientific Research Applications
1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide
- 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide
Uniqueness
1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H11N5O |
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Molecular Weight |
205.22 g/mol |
IUPAC Name |
2-methyl-N-(1-methylpyrazol-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H11N5O/c1-13-6-4-8(12-13)11-9(15)7-3-5-10-14(7)2/h3-6H,1-2H3,(H,11,12,15) |
InChI Key |
CATIIXRYOFEWAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=NN2C |
Origin of Product |
United States |
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